molecular formula C9H8Cl4O2S B14361605 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide CAS No. 93457-04-6

2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide

Cat. No.: B14361605
CAS No.: 93457-04-6
M. Wt: 322.0 g/mol
InChI Key: IAAIMLVERBCNBE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions, cyclization, and oxidation steps under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output. Safety measures are also implemented to handle the hazardous nature of some of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorine atoms or the sulfur dioxide group.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide stands out due to its specific structural features and the presence of both chlorine and sulfur dioxide groups

Properties

CAS No.

93457-04-6

Molecular Formula

C9H8Cl4O2S

Molecular Weight

322.0 g/mol

IUPAC Name

4,5,8,9-tetrachloro-3λ6-thiatricyclo[5.2.1.02,6]dec-4-ene 3,3-dioxide

InChI

InChI=1S/C9H8Cl4O2S/c10-5-2-1-3(6(5)11)8-4(2)7(12)9(13)16(8,14)15/h2-6,8H,1H2

InChI Key

IAAIMLVERBCNBE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Cl)Cl)S(=O)(=O)C(=C3Cl)Cl

Origin of Product

United States

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